N-(3-acetylphenyl)-6-isopropyl-2-methylimidazo[2,1-b][1,3]thiazole-5-sulfonamide
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Description
“N-(3-acetylphenyl)-6-isopropyl-2-methylimidazo[2,1-b][1,3]thiazole-5-sulfonamide” is a chemical compound that falls under the category of thiazole derivatives . Thiazole is a core structural motif present in a wide range of natural products and has a wide range of medicinal and biological properties .
Synthesis Analysis
The synthesis of thiazole derivatives involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . The reaction of 2-(4-(1-(2-(4-oxo-4,5-dihydrothiazol-2-yl)hydrazono)ethyl)phenyl)isoindoline-1,3-dione with arylidenemalononitrile also yielded 5-amino-2-(2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinyl)-7-substituted-7H-pyrano[2,3-d]thiazole-6-carbonitrile .Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by significant pi-electron delocalization and some degree of aromaticity . The aromaticity is evidenced by the 1H NMR chemical shift of the ring protons, which absorb between 7.27 and 8.77 ppm, indicating a strong diamagnetic ring current .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thiazole derivatives are complex and involve multiple steps . The reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yields various intermediates . These intermediates then react with arylidenemalononitrile to yield the final product .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Cancer Research
The compound “1-(2-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide” has been found to have potential applications in cancer research. It has been shown to activate the aryl hydrocarbon receptor in tumor-associated macrophages to suppress anti-tumor immunity . This could potentially be used to develop new treatments for cancer.
Pesticide Detection
This compound has also been used in the development of a highly luminescent entangled metal–organic framework for efficient pesticide detection . This could be particularly useful in environmental monitoring and food safety.
Antimicrobial Activity
The compound “N-(3-acetylphenyl)-6-isopropyl-2-methylimidazo[2,1-b][1,3]thiazole-5-sulfonamide” has been found to have antimicrobial activity . This could potentially be used in the development of new antimicrobial drugs.
Anticancer Activity
This compound has also been found to have anticancer activity . It could potentially be used in the development of new anticancer drugs.
Antifungal Activity
Research has shown that this compound has antifungal activity . This could potentially be used in the development of new antifungal drugs.
Neuroprotective Activity
Thiazole derivatives, such as “N-(3-acetylphenyl)-6-isopropyl-2-methylimidazo[2,1-b][1,3]thiazole-5-sulfonamide”, have been found to have neuroprotective activity . This could potentially be used in the treatment of neurodegenerative diseases.
properties
IUPAC Name |
1-(2-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]-5-pyridin-4-yltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN5O3/c1-31-19-8-7-15(13-20(19)32-2)14-26-23(30)21-22(16-9-11-25-12-10-16)29(28-27-21)18-6-4-3-5-17(18)24/h3-13H,14H2,1-2H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPKVSYNPIUHMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)C2=C(N(N=N2)C3=CC=CC=C3Cl)C4=CC=NC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide |
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